Ethyl 3-bromo-2-(hydroxyimino)propanoate
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Overview
Description
Ethyl 3-bromo-2-(hydroxyimino)propanoate is an organic compound with the molecular formula C5H8BrNO3 It is a derivative of propanoic acid and is characterized by the presence of a bromine atom, a hydroxyimino group, and an ethyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 3-bromo-2-(hydroxyimino)propanoate can be synthesized through the reaction of ethyl 3-bromo-2-oxopropanoate with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate. The reaction typically proceeds under mild conditions, with the formation of the hydroxyimino group occurring through nucleophilic addition to the carbonyl group of the starting material .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves the use of large-scale organic synthesis techniques. This includes the use of continuous flow reactors and optimized reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-bromo-2-(hydroxyimino)propanoate undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, leading to the formation of different substituted products.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium carbonate is commonly used as a base to facilitate nucleophilic substitution reactions.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used to reduce the hydroxyimino group.
Major Products Formed
Nucleophilic Substitution: Various substituted ethyl 3-bromo-2-(hydroxyimino)propanoates, depending on the nucleophile used.
Reduction: Ethyl 3-amino-2-(hydroxyimino)propanoate.
Scientific Research Applications
Ethyl 3-bromo-2-(hydroxyimino)propanoate has several applications in scientific research:
Chemistry: It is used as a reagent for the preparation of ethyl esters of α-amino acids.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the synthesis of various organic compounds and intermediates.
Mechanism of Action
The mechanism of action of ethyl 3-bromo-2-(hydroxyimino)propanoate involves its reactivity towards nucleophiles and reducing agents. The bromine atom and hydroxyimino group are key functional groups that participate in these reactions, leading to the formation of various products. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
Comparison with Similar Compounds
Ethyl 3-bromo-2-(hydroxyimino)propanoate can be compared with other similar compounds such as:
Ethyl 3-bromo-2-oxopropanoate: Lacks the hydroxyimino group and has different reactivity.
Ethyl 3-amino-2-(hydroxyimino)propanoate: Formed by the reduction of the hydroxyimino group.
Ethyl 3-chloro-2-(hydroxyimino)propanoate: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and applications.
Properties
Molecular Formula |
C5H8BrNO3 |
---|---|
Molecular Weight |
210.03 g/mol |
IUPAC Name |
ethyl (2E)-3-bromo-2-hydroxyiminopropanoate |
InChI |
InChI=1S/C5H8BrNO3/c1-2-10-5(8)4(3-6)7-9/h9H,2-3H2,1H3/b7-4- |
InChI Key |
ZKBUGUZPMZDNRT-DAXSKMNVSA-N |
Isomeric SMILES |
CCOC(=O)/C(=N\O)/CBr |
Canonical SMILES |
CCOC(=O)C(=NO)CBr |
Origin of Product |
United States |
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